molecular formula C5H5N3O4 B1593568 2-(2-Nitro-1H-imidazol-1-yl)acetic acid CAS No. 22813-32-7

2-(2-Nitro-1H-imidazol-1-yl)acetic acid

Cat. No. B1593568
CAS RN: 22813-32-7
M. Wt: 171.11 g/mol
InChI Key: TYDGDUVFDYKZMY-UHFFFAOYSA-N
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Description

“2-(2-Nitro-1H-imidazol-1-yl)acetic acid” is a compound with the CAS Number: 22813-32-7 . It has a molecular weight of 171.11 . The IUPAC name for this compound is (2-nitro-1H-imidazol-1-yl)acetic acid .


Synthesis Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .


Molecular Structure Analysis

The InChI code for “2-(2-Nitro-1H-imidazol-1-yl)acetic acid” is 1S/C5H5N3O4/c9-4(10)3-7-2-1-6-5(7)8(11)12/h1-2H,3H2, (H,9,10) .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored sealed in a dry environment at 2-8°C .

Scientific Research Applications

Synthesis and Ocular Effects

  • Synthesis and Ocular Effects in Medicinal Chemistry : A study by Oresmaa et al. (2005) discussed the synthesis of novel 1-R-imidazole-2-nitrolic acids from oximes. These compounds were tested for their effects on ocular variables such as intraocular pressure and cyclic guanosine-3,5'-monophosphate formation in porcine iris-ciliary body (Oresmaa et al., 2005).

Synthesis and Characterization

  • Synthesis in Organic Chemistry : Mirzaei et al. (2008) described the oxidation of metronidazole leading to the synthesis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid, which was further processed to produce various compounds. This research highlights the versatility of the compound in organic synthesis (Mirzaei et al., 2008).
  • Structural Analysis in Chemistry : Gan and Tang (2011) explored the reaction of 2-(1H-imidazol-1-yl)acetic acid with other compounds, resulting in triphenyltin and tricyclohexyltin acetates. These compounds exhibited different coordination modes, emphasizing the structural versatility of 2-(1H-imidazol-1-yl)acetic acid (Gan & Tang, 2011).

Pharmacological Studies

  • Antimicrobial Agents Synthesis : Narwal et al. (2012) synthesized and tested various imidazole derivatives for their antimicrobial activities. This research showcases the potential of 2-(2-Nitro-1H-imidazol-1-yl)acetic acid derivatives in developing new antimicrobial agents (Narwal et al., 2012).

Drug Synthesis and Evaluation

  • Drug Synthesis and Biological Evaluation : The synthesis and biological evaluation of compounds derived from 2-(2-nitro-1H-imidazol-1-yl)acetic acid have been explored in several studies. Jenkins et al. (1990) evaluated these compounds as radiosensitizers and cytotoxins for potential therapeutic applications (Jenkins et al., 1990).
  • Organocatalyst in Green Chemistry : Nazari et al. (2014) introduced imidazol-1-yl-acetic acid as a green bifunctional organocatalyst for synthesizing 1,8-dioxooctahydroxanthenes. This demonstrates its application in environmentally-friendly chemical synthesis (Nazari et al., 2014).

Safety and Hazards

The compound has been classified under GHS07 . The hazard statements associated with it are H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

2-(2-nitroimidazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O4/c9-4(10)3-7-2-1-6-5(7)8(11)12/h1-2H,3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYDGDUVFDYKZMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=N1)[N+](=O)[O-])CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20316397
Record name 2-(2-Nitroimidazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20316397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Nitro-1H-imidazol-1-yl)acetic acid

CAS RN

22813-32-7
Record name 22813-32-7
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302988
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-Nitroimidazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20316397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Compound 2 (2.5 g) is dissolved in 20 mL of a cocktail of TFA, water, thioanisole 95-2.5-2.5 and stirred at room temperature for one night. The mixture is then concentrated under vacuum and co-evaporated several times with diethyl ether until formation of a powder. After filtration, the precipitate is washed with dichloromethane and acetonitrile to give quantitatively the expected product. Mp 143° C. (decomposition); 1H NMR (DMSO-d6, 400 MHz) δ 5.21 (s, 2H), 7.21 (d, 1H, J=1.01 Hz), 7.64 (d, 1H, J=1.01 Hz). 13C (DMSO-d6, 101 MHz) δ 50.65, 127.69, 128.44, 168.56, 168.57; MS (ESI+/ESI−) m/z 170.12 [M−H]−, 341.05 [2M−H]−, 194.14 [M+Na]+.
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Compound 2
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2.5 g
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Synthesis routes and methods II

Procedure details

Ethyl 2-(2-nitro-1H-imidazol-1-yl)acetate was suspended in 1N NaOH (100 mL) and stirred at room temperature until it turned into a clear solution. The solution was cooled in an ice-bath and neutralized to pH~2 to give a white precipitate. The solid was filtered and washed with water (3×25 mL). Yield: 11.5 g (97%). MS: 189 (M+NH4)+, 172 (M+H)+, 170 (M-H)-. 1H NMR (DMSO-d6) δ5.22 [s, 2H, C H2 -(2-nitroimidazole)], 7.22 and 7.65 (s, 2H, 2-nitroimidazolyl- H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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